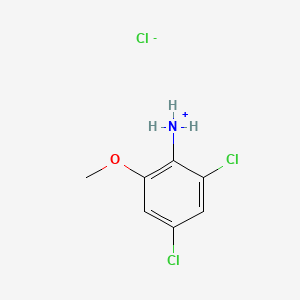
2,4-Dichloro-6-methoxyanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-methoxyanilinium chloride is a chemical compound with the molecular formula C7H8Cl3NO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methoxyanilinium chloride typically involves the chlorination of 6-methoxyaniline followed by the formation of the anilinium chloride salt. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-methoxyanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-methoxyanilinium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-methoxyanilinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: Similar in structure but lacks the methoxy group.
6-Methoxyaniline: Similar in structure but lacks the chlorine atoms.
2,4-Dichloro-6-methoxyaniline: The neutral form of the compound without the chloride ion.
Uniqueness
2,4-Dichloro-6-methoxyanilinium chloride is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Biologische Aktivität
2,4-Dichloro-6-methoxyanilinium chloride is a chemical compound with notable biological activity. Its structure includes two chlorine atoms and a methoxy group attached to a phenyl ring, which influences its reactivity and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8Cl2N1O1
- Molecular Weight : Approximately 228.5 g/mol
- Appearance : Crystalline solid
The unique combination of chlorine and methoxy groups imparts distinctive chemical properties that enhance its biological interactions compared to structurally similar compounds.
Research indicates that this compound interacts with specific molecular targets within biological systems, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Understanding these interactions is crucial for assessing the compound's therapeutic potential.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Zone (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Mutagenicity and Toxicity
The compound has been included in studies assessing mutagenic potential. While the exact mutagenicity of this compound is not fully established, its structural analogs have shown varying degrees of mutagenic activity . Continuous research is necessary to evaluate its safety profile comprehensively.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of aniline compounds, including this compound. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics like penicillin G and norfloxacin, highlighting their potential as effective antibacterial agents .
- Pharmacological Potential : Another investigation focused on the pharmacological properties of compounds similar to this compound. The findings suggested that modifications to the aniline structure could enhance biological activity while reducing toxicity .
Eigenschaften
CAS-Nummer |
84254-93-3 |
|---|---|
Molekularformel |
C7H8Cl3NO |
Molekulargewicht |
228.5 g/mol |
IUPAC-Name |
(2,4-dichloro-6-methoxyphenyl)azanium;chloride |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c1-11-6-3-4(8)2-5(9)7(6)10;/h2-3H,10H2,1H3;1H |
InChI-Schlüssel |
UPNRYPFDYAGGHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















